
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . This particular compound is structurally characterized by a benzodiazepine core with benzyl and phenyl substituents, which contribute to its unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of benzylamine with benzoyl chloride, followed by cyclization with a suitable reagent such as ammonium acetate . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Benzodiazepine N-oxides.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system . By binding to the benzodiazepine site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepine use .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Phenazepam: Another benzodiazepine with potent anxiolytic and anticonvulsant effects.
Flurazepam: A benzodiazepine used primarily for its hypnotic properties.
Uniqueness
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its benzyl and phenyl substituents may influence its binding affinity and selectivity for the GABA-A receptor, potentially leading to differences in its therapeutic and side effect profiles .
Propiedades
Número CAS |
58876-62-3 |
|---|---|
Fórmula molecular |
C22H18N2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-benzyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C22H18N2O/c25-22-15-20(18-11-5-2-6-12-18)23-19-13-7-8-14-21(19)24(22)16-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Clave InChI |
QZZPBHCRLUQNKW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





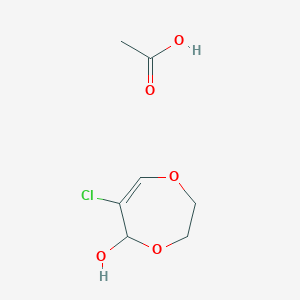
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
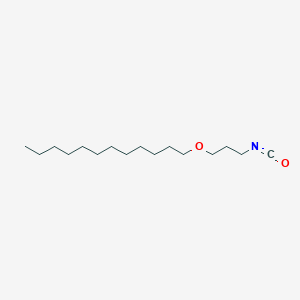
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
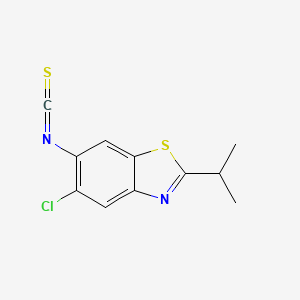
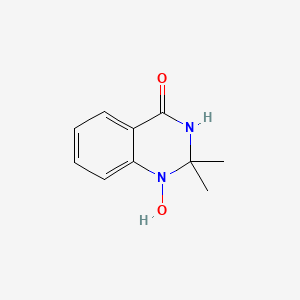


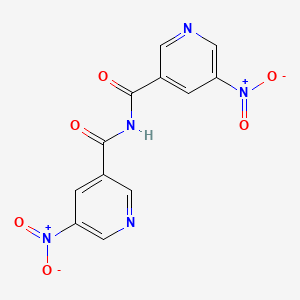
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
